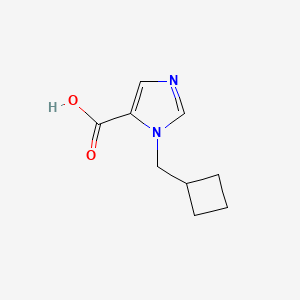

1-(Cyclobutylmethyl)-1H-imidazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(Cyclobutylmethyl)-1H-imidazole-5-carboxylic acid” is a compound that contains an imidazole ring, a cyclobutyl group, and a carboxylic acid group. The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms. The cyclobutyl group is a cycloalkane consisting of a ring of four carbon atoms. The carboxylic acid group consists of a carbonyl (C=O) and a hydroxyl (O-H) group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, the cyclobutyl group, and the carboxylic acid group. The exact structure would depend on the specific locations of these groups within the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the imidazole ring, the cyclobutyl group, and the carboxylic acid group. For example, the carboxylic acid group could potentially make the compound acidic .Scientific Research Applications

Synthesis and Pharmacological Evaluation

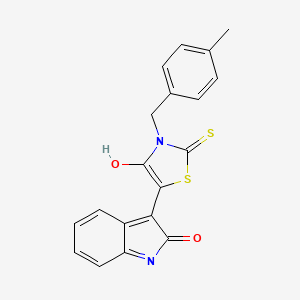

Research on 1H-imidazoles, including compounds structurally related to 1-(Cyclobutylmethyl)-1H-imidazole-5-carboxylic acid, has explored their synthesis and biological activity. Studies have found that these compounds exhibit hormonal activity and antiproliferative effects against human breast cancer cell lines, indicating their potential application in cancer treatment. Furthermore, their strong inhibitory effects on cyclooxygenase enzymes suggest a mode of action that could involve interference in the arachidonic acid cascade (Wiglenda et al., 2005).

Process Intensification in Synthesis

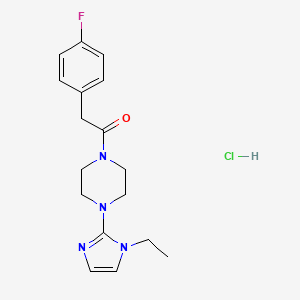

The continuous flow synthesis of 1H-4-substituted imidazoles, starting from α-bromoacetophenones and carboxylic acids, represents a significant advance in the production of NS5A inhibitors, including daclatasvir. This process demonstrates the potential for process enhancement and environmental impact reduction in chemical manufacturing (Carneiro et al., 2015).

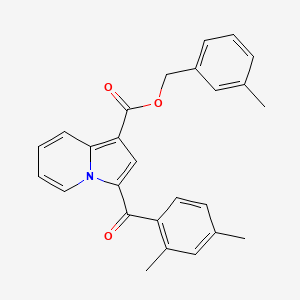

Antitumor Activity

Imidazo[2,1‐b]thiazole‐5‐carboxylic acids and their derivatives have been investigated for their potential antitumor activity. Although some derivatives did not show significant activity under the conditions employed, the exploration of these compounds highlights the ongoing search for new anticancer agents (Andreani et al., 1983).

Synthesis of N-Heterocyclic Carbene Precursors

A novel synthesis of 1-(cyclobutylmethyl)-substituted imidazolidinium/benzimidazolium salts as N-heterocyclic carbene (NHC) precursors showcases the versatility of 1H-imidazole derivatives. These compounds have been used in catalytic systems for the Heck reaction, indicating their utility in organic synthesis and potential in drug discovery (Demir et al., 2013).

Gelation Behavior and Molecular Packing

The study of organic salts based on imidazole derivatives for their gelation behavior in organic liquids has revealed new insights into molecular packing and stability. Such research opens avenues for the development of new materials with specific mechanical properties (Ballabh et al., 2003).

Mechanism of Action

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has promising properties for use in fields like pharmaceuticals or materials science, future research could focus on optimizing its synthesis, studying its properties in more detail, and exploring its potential uses .

properties

IUPAC Name |

3-(cyclobutylmethyl)imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-9(13)8-4-10-6-11(8)5-7-2-1-3-7/h4,6-7H,1-3,5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELUOHZZWKWCLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=NC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclobutylmethyl)-1H-imidazole-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-N'-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea](/img/structure/B2725229.png)

![N-[2-[4-(4-fluorophenyl)piperazino]-2-(2-furyl)ethyl]thiophene-2-carboxamide](/img/structure/B2725231.png)

![isopropyl 2,7-dimethyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2725238.png)

![3-Chloroisoxazolo[4,5-b]pyridine](/img/structure/B2725242.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)isonicotinamide](/img/structure/B2725244.png)

![7-Methoxy-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2725251.png)